molecular formula C12H16O B1484642 2-Isopropoxy-4-methyl-1-vinylbenzene CAS No. 2206311-95-5

2-Isopropoxy-4-methyl-1-vinylbenzene

Cat. No. B1484642
CAS RN: 2206311-95-5
M. Wt: 176.25 g/mol
InChI Key: XGRDTYFSRCNMLI-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-1-vinylbenzene (IPMVB) is a chemical compound that has a wide range of applications in scientific research and lab experiments. It is a colorless, flammable liquid that has a sweet odor and is soluble in water and alcohol. IPMVB is used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Polymerization and Functionalization

2-Isopropoxy-4-methyl-1-vinylbenzene (IPMVB) is a versatile compound in polymer science, particularly in the synthesis of functional polymers. Research by Morgan, Martínez-Castro, and Storey (2010) demonstrates the use of alkoxybenzenes, including IPMVB, for end-quenching TiCl4-catalyzed quasiliving polymerizations. This process allows for direct chain-end functionalization of polymers, expanding the utility of IPMVB in creating polymers with specific end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Copolymerization

IPMVB has been investigated for its copolymerization properties. Luo et al. (2007) explored the copolymerization of ethylene and alkyl vinyl ethers, including IPMVB derivatives, revealing its potential in synthesizing linear copolymers with specific molecular architectures. This research indicates the adaptability of IPMVB in the design of new polymeric materials with tailored properties (Luo, Vela, Lief, & Jordan, 2007).

Graft Copolymer Synthesis

Cao et al. (2005) have developed an innovative approach for synthesizing polypropylene-based graft copolymers using a polymer precursor containing pendant vinylbenzene groups, such as IPMVB. This methodology highlights the potential of IPMVB in creating functionalized polymers with diverse applications, from materials science to biotechnology (Cao, Zou, Dong, Hu, & Chung, 2005).

Anionic Polymerization

Otake et al. (2017) studied the anionic polymerization of methoxy-substituted divinylbenzenes, including IPMVB. Their work provides insight into the controlled synthesis of polymers with specific structures and properties, demonstrating the role of IPMVB in advanced polymerization techniques (Otake, Matsumoto, Tanaka, Uchida, Goseki, Hirao, & Ishizone, 2017).

Catalytic Applications

Research involving IPMVB extends into catalysis, where its derivatives have been studied for their role in facilitating chemical transformations. For example, Wang et al. (2006) investigated alkenyl Fischer carbene complexes with IPMVB, uncovering their potential in forming alkynes through unique catalytic processes (Wang, Liu, Ruiz, Gopalsamuthiram, & Wulff, 2006).

properties

IUPAC Name

1-ethenyl-4-methyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-7-6-10(4)8-12(11)13-9(2)3/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDTYFSRCNMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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